Tert-butyl 1-(aminomethyl)piperidine-4-carboxylate
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Overview
Description
Tert-butyl 1-(aminomethyl)piperidine-4-carboxylate is an organic compound with the molecular formula C11H22N2O2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1-(aminomethyl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; often in dry ether or tetrahydrofuran.
Substitution: Various nucleophiles like alkyl halides or acyl chlorides; usually in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding N-oxides or carboxylic acids.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Tert-butyl 1-(aminomethyl)piperidine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl 1-(aminomethyl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include binding to active sites or allosteric sites, leading to changes in the activity of the target molecule.
Comparison with Similar Compounds
Tert-butyl 4-amino-1-piperidinecarboxylate: Similar structure but with an amino group instead of an aminomethyl group.
Tert-butyl 4-(4-aminomethyl)phenylpiperidine-1-carboxylate: Contains a phenyl group, adding rigidity and altering its chemical properties.
Uniqueness: Tert-butyl 1-(aminomethyl)piperidine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and interaction profiles compared to its analogs. This makes it particularly valuable in the synthesis of specialized compounds and in targeted research applications.
Properties
Molecular Formula |
C11H22N2O2 |
---|---|
Molecular Weight |
214.30 g/mol |
IUPAC Name |
tert-butyl 1-(aminomethyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)9-4-6-13(8-12)7-5-9/h9H,4-8,12H2,1-3H3 |
InChI Key |
FNBYKYYLHUFVAE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCN(CC1)CN |
Origin of Product |
United States |
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